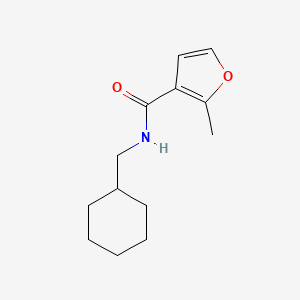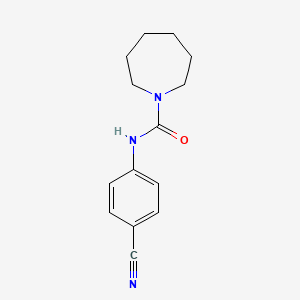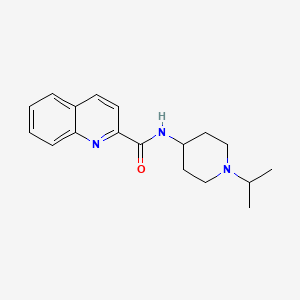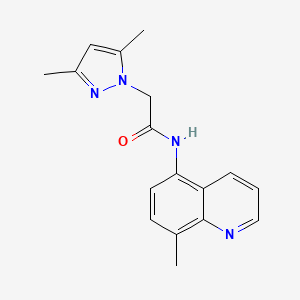
N,N-dimethyl-2-naphthalen-2-ylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-naphthalen-2-ylsulfanylacetamide is a chemical compound that has been the subject of several scientific research studies due to its potential applications in various fields. This compound is also known as DMSA and is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.
Wissenschaftliche Forschungsanwendungen
DMSA has been the subject of several scientific research studies due to its potential applications in various fields. One of the most significant applications of DMSA is in the field of medicinal chemistry. DMSA has been shown to have potential therapeutic effects in the treatment of cancer, infectious diseases, and neurodegenerative disorders. DMSA has also been used as a reagent in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of DMSA is not fully understood. However, it is believed that DMSA exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. DMSA has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
DMSA has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMSA can inhibit the growth of cancer cells and bacteria. DMSA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, DMSA has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
DMSA has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. DMSA is also stable under normal laboratory conditions. However, DMSA has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, DMSA can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMSA. One area of research is the development of new DMSA derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of DMSA. Additionally, more studies are needed to determine the safety and efficacy of DMSA in humans.
Synthesemethoden
The synthesis of DMSA involves a multi-step process starting from 2-naphthol. The first step involves the reaction of 2-naphthol with thionyl chloride to form 2-naphthalenyl chloride. The next step involves the reaction of 2-naphthalenyl chloride with dimethylamine to form N,N-dimethyl-2-naphthalen-2-ylamine. The final step involves the reaction of N,N-dimethyl-2-naphthalen-2-ylamine with chloroacetic acid to form N,N-dimethyl-2-naphthalen-2-ylsulfanylacetamide.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-naphthalen-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-15(2)14(16)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEGRPNKWCGWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-naphthalen-2-ylsulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)




![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)


![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
